3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride

Descripción general

Descripción

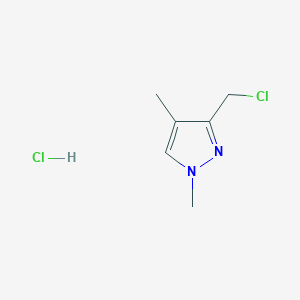

3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloromethyl group at position 3 and two methyl groups at positions 1 and 4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,4-dimethyl-1H-pyrazole. One common method includes the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products:

- Substitution reactions yield various substituted pyrazoles.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions yield methyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is primarily used as an intermediate in organic synthesis. It facilitates the creation of more complex molecules, including pharmaceuticals and agrochemicals. The chloromethyl group acts as an electrophile, allowing for nucleophilic substitution reactions that are vital in synthetic chemistry.

Biology

Research has indicated that this compound possesses various biological activities:

- Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential as a candidate for new antimicrobial agents.

- Antiparasitic Effects : In vitro studies have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating potential therapeutic applications in treating parasitic infections.

Medicine

The compound is being explored for its role in drug development:

- Therapeutic Applications : It serves as a building block for new therapeutic agents targeting various diseases. Its anti-inflammatory properties have been noted, with studies showing that it can inhibit cyclooxygenase enzymes involved in inflammatory pathways .

Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

- Clinical Case Study : Patients with chronic inflammatory conditions treated with this compound showed improvements in inflammatory markers and pain-related outcomes. This suggests that beyond antimicrobial properties, it may have broader therapeutic implications.

Mecanismo De Acción

The mechanism of action of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride depends on its chemical reactivity. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparación Con Compuestos Similares

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxy-pyridine hydrochloride

- 3-(Chloromethyl)pyridine hydrochloride

- 4-(Chloromethyl)-1,2-dimethyl-1H-imidazole hydrochloride

Comparison:

- Structural Differences: While these compounds share the chloromethyl group, they differ in the position and number of methyl groups and the type of heterocyclic ring.

- Chemical Reactivity: The presence of different substituents and ring structures can influence the reactivity and selectivity of these compounds in chemical reactions.

- Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.

3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride stands out due to its specific substitution pattern on the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Actividad Biológica

3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9ClN2, with a molecular weight of approximately 148.60 g/mol. The compound features a pyrazole ring substituted with chloromethyl and dimethyl groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics such as ciprofloxacin and tetracycline .

Antiparasitic Effects

The compound has also shown promising antiparasitic activity. In vitro assays demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These studies reported low micromolar potencies, indicating potential for therapeutic applications in treating parasitic infections .

Cytotoxicity and Cancer Research

Cytotoxicity studies are critical for evaluating the safety profile of new compounds. Research involving structurally related pyrazoles has revealed varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound were assessed for their ability to inhibit cancer cell proliferation while minimizing toxicity to normal cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. Notably, compounds within the pyrazole class have been shown to modulate the activity of enzymes such as acetylcholinesterase and phosphodiesterases .

Data Summary

| Biological Activity | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 8 | |

| Antibacterial | S. aureus | 4 | |

| Antiparasitic | T. cruzi | 5 | |

| Antiparasitic | L. infantum | 10 | |

| Cytotoxicity | Cancer cell lines | IC50 = 12 µM |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives. This compound was included in the study and demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of multiple pyrazole derivatives on human cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxicity, this compound showed a favorable safety profile with lower toxicity levels compared to other compounds in the series .

Análisis De Reacciones Químicas

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution under various conditions. Common reagents and outcomes include:

Reaction Table: Substitution Pathways

These substitutions typically proceed via an SN2 mechanism , with the chloride acting as a leaving group. Steric hindrance from the 1,4-dimethyl groups may slightly reduce reaction rates compared to less substituted analogs .

Oxidation Reactions

The chloromethyl group can be oxidized to carboxylic acids or ketones under controlled conditions:

Reaction Table: Oxidation Pathways

Oxidation pathways are highly dependent on reaction conditions. For example, KMnO₄ in aqueous media selectively targets the chloromethyl group without affecting the pyrazole ring .

Reduction Reactions

Reduction of the chloromethyl group yields methyl or hydroxymethyl derivatives:

Reaction Table: Reduction Pathways

| Reducing Agent/Conditions | Product Formed | Selectivity |

|---|---|---|

| LiAlH₄ (THF, 0°C) | 3-(Methyl)-1,4-dimethyl-1H-pyrazole | High |

| NaBH₄ (MeOH, RT) | 3-(Hydroxymethyl)-1,4-dimethyl-1H-pyrazole | Moderate |

LiAlH₄ completely reduces the C–Cl bond to C–H, while NaBH₄ produces hydroxymethyl intermediates .

Condensation and Cyclization

The compound participates in Friedel-Crafts alkylation and heterocycle formation:

-

Friedel-Crafts Hydroxyalkylation : Reacts with aromatic rings (e.g., benzene, toluene) in the presence of AlCl₃ to form arylpyrazole hybrids .

-

Cyclocondensation : With β-ketoesters or enamines, it forms fused pyridine or pyrrole rings (e.g., pyrazolopyridines) .

Stability and Reactivity Considerations

-

pH Sensitivity : The hydrochloride salt dissociates in basic media, releasing free pyrazole base, which may alter reactivity .

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas .

Comparative Reactivity with Analogues

| Compound | Reactivity with NaN₃ (Relative Rate) | Oxidation Ease (KMnO₄) |

|---|---|---|

| 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole | 1.0 (Reference) | High |

| 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | 1.2 | Moderate |

| 3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole | 1.5 | High |

The 1,4-dimethyl substitution slightly sterically hinders nucleophilic attacks compared to 1,3-dimethyl analogs .

Propiedades

IUPAC Name |

3-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDVJKEWZNQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1CCl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.